![molecular formula C7H9N3 B066366 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine CAS No. 192869-50-4](/img/structure/B66366.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
概要
説明
Synthesis Analysis
The synthesis of related compounds like "2‐amino‐4‐hydroxyl‐6‐hydroxymethyl‐5,6,7,8‐tetrahydropyrido[3,2‐d]pyrimidine" demonstrates the complex synthetic routes involved, including steps like protecting group application, cyclization, and spectral data analysis for structural assignment (Zhang et al., 2009). Additionally, efficient synthesis methods for "7,8‐Dihydropyrimido[5,4‐d]pyrimidines" showcase the versatility of these compounds and their derivatives in chemical synthesis (Carvalho et al., 2007).
Molecular Structure Analysis
The molecular structure of "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine" derivatives has been extensively studied, with crystal structure analysis providing insights into their conformation and stability. For instance, the crystal structure of ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate reveals a half-chair conformation of the tetrahydropyridine ring, indicating the structural nuances of these compounds (Akkurt et al., 2015).
Chemical Reactions and Properties
Research has delved into the chemistry of bicyclic 6-6 systems, including pyrido[4,3-d]pyrimidines, highlighting their reactions, synthetic methodologies, and biological applications. The synthesis of tetrahydropteroic acid derivatives from "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine" showcases the compound's utility in complex chemical reactions and its potential in drug development (Elattar & Mert, 2016).
科学的研究の応用
Specific Scientific Field
This application falls under the fields of Oncology and Neurology .
Summary of the Application
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine has been used in the development of TASK-3 potassium (K+) channel antagonists . TASK-3 channels are highly expressed in the central nervous system and have been identified as oncogenic K+ channels .
Methods of Application or Experimental Procedures
The binding mode of the potent antagonist PK-THPP into the TASK-3 channel was described in this study . The binding is influenced by the fenestrations state of TASK-3 channels and occurs when they are open .
Results or Outcomes
The binding is mainly governed by hydrophobic contacts between the blocker and the residues of the binding site . The marked difference in the potency of THPP series compounds such as 20b, 21, 22 and 23 (PK-THPP) respect to compounds such as 17b, inhibiting TASK-3 channels in the micromolar range is due to the presence of a hydrogen bond acceptor group that can establish interactions with the threonines of the selectivity filter .
Application in the Development of Axl Inhibitors
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have been used in the development of novel selective Axl inhibitors . Axl and Mer are members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases .
Methods of Application or Experimental Procedures
A series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives were designed and synthesized, and their Axl and Mer inhibitory activities were evaluated .
Results or Outcomes
The study led to the identification of ER-001259851-000 as a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice .
Application in the Synthesis of Tetrahydropteroic Acid Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Application in the Synthesis of Tetrahydropteroic Acid Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Methods of Application or Experimental Procedures
The synthetic methodologies of pyrido[4,3-d]pyrimidines have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created . The investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .
Results or Outcomes
The mechanistic pathways of the reactions and the important biological applications are discussed .
Application in the Development of EGFR Inhibitors
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Synthesis and antitumor evaluation of novel 4-anilino-7,8-dihydropyrido [4,3-d]pyrimidine-6 (5H)-carboxylate derivatives as potential EGFR inhibitors .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
Safety And Hazards
将来の方向性
The future directions of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine research could involve further exploration of its synthesis methodologies, reactions, and potential biological applications . It could also involve the development of novel derivatives and their use in the synthesis of other biologically active compounds .
特性
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXKJIIHKFGUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940959 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
192869-50-4 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192869-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

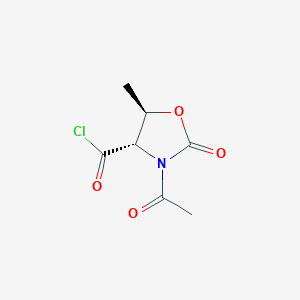
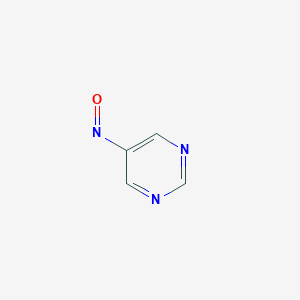
![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)
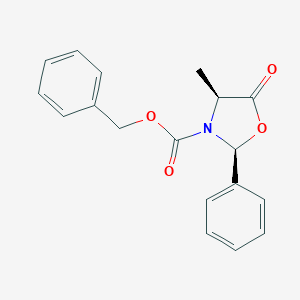

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)


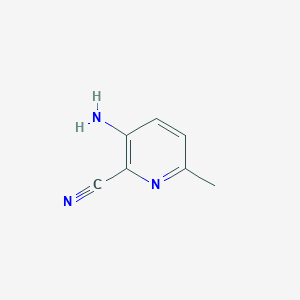

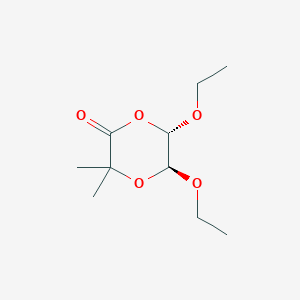

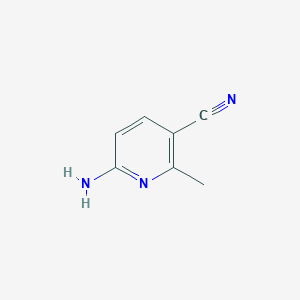
![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)